molecular formula C20H18N6O2 B11126153 (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone

(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B11126153
M. Wt: 374.4 g/mol
InChI Key: PGZMCBORELNDHA-UHFFFAOYSA-N
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Description

The compound “(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone” features a hybrid scaffold combining a tetrahydropyridoindole core with a tetrazole-substituted phenyl group linked via a methanone bridge. The 4-(1H-tetrazol-1-yl)phenyl group introduces a polar, acidic tetrazole ring, which is often associated with improved solubility and bioactivity in medicinal chemistry contexts .

Key physicochemical properties (derived from analogous structures in evidence):

  • Molecular formula: C₂₂H₂₀N₆O₂ (estimated based on structural analogs).
  • Molecular weight: ~408.44 g/mol.
  • Synthetic route: Likely synthesized via coupling of 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole with 4-(1H-tetrazol-1-yl)benzoic acid under standard peptide coupling conditions (e.g., EDCI/HOBt), followed by purification via preparative HPLC or silica chromatography .

Properties

Molecular Formula

C20H18N6O2

Molecular Weight

374.4 g/mol

IUPAC Name

(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-[4-(tetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C20H18N6O2/c1-28-15-6-7-18-16(10-15)17-11-25(9-8-19(17)22-18)20(27)13-2-4-14(5-3-13)26-12-21-23-24-26/h2-7,10,12,22H,8-9,11H2,1H3

InChI Key

PGZMCBORELNDHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C4=CC=C(C=C4)N5C=NN=N5

Origin of Product

United States

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction is widely employed to construct the tetrahydropyridoindole system. Starting from tryptamine derivatives, cyclization with carbonyl compounds under acidic conditions yields the desired core. For example:

  • Substrate : 8-Methoxytryptamine

  • Reagent : Formaldehyde or substituted aldehydes

  • Catalyst : HCl or acetic acid

  • Conditions : Reflux in ethanol (60–80°C, 12–24 hours)

  • Yield : 65–78%.

This method benefits from high regioselectivity but requires careful control of steric and electronic effects to avoid byproducts.

Reductive Cyclization of Nitriles

An alternative approach involves reductive cyclization of cyano-substituted intermediates. For instance:

  • Substrate : 8-Methoxy-2-cyanoindole

  • Reagent : Hydrogen gas (H₂)

  • Catalyst : Palladium on carbon (Pd/C)

  • Conditions : 50–60°C, 6–8 hours

  • Yield : 70–82%.

This method avoids acidic conditions, making it suitable for acid-sensitive intermediates.

Synthesis of the Tetrazole Moiety

The tetrazole group is introduced via [3+2] cycloaddition or multi-component reactions (MCRs).

[3+2] Cycloaddition of Azides and Nitriles

The Huisgen cycloaddition between sodium azide (NaN₃) and nitriles is a cornerstone of tetrazole synthesis:

  • Substrate : 4-Cyanophenylboronic acid

  • Reagent : NaN₃, ammonium chloride (NH₄Cl)

  • Catalyst : ZnBr₂ or InCl₃

  • Conditions : Reflux in DMF/H₂O (100°C, 12–18 hours)

  • Yield : 85–92%.

Microwave-assisted protocols reduce reaction times to 20–30 minutes with comparable yields.

Multi-Component Reactions (MCRs)

MCRs enable one-pot synthesis of tetrazoles from aldehydes, malononitrile, and NaN₃:

  • Substrate : 4-Formylphenylboronic acid

  • Reagents : Malononitrile, NaN₃

  • Catalyst : CuSO₄·5H₂O

  • Conditions : Solvent-free, 80°C, 4 hours

  • Yield : 88–95%.

This method is atom-economical and scalable for industrial applications.

Coupling of Pyridoindole and Tetrazole Components

The final step involves conjugating the pyridoindole core with the tetrazole-bearing phenyl group via a ketone linkage.

Friedel-Crafts Acylation

  • Substrate : 8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole

  • Reagent : 4-(1H-Tetrazol-1-yl)benzoyl chloride

  • Catalyst : AlCl₃ or FeCl₃

  • Conditions : Dichloromethane (DCM), 0°C to room temperature, 6–8 hours

  • Yield : 60–68%.

Side reactions, such as over-acylation, are mitigated by slow reagent addition.

Suzuki-Miyaura Cross-Coupling

For higher selectivity, palladium-catalyzed coupling is employed:

  • Substrate : 2-Bromo-8-methoxypyridoindole

  • Reagent : 4-(1H-Tetrazol-1-yl)phenylboronic acid

  • Catalyst : Pd(PPh₃)₄

  • Base : K₂CO₃

  • Conditions : Dioxane/H₂O (80°C, 12 hours)

  • Yield : 75–80%.

This method avoids harsh acidic conditions and improves functional group tolerance.

Optimization and Green Chemistry Approaches

Recent advancements focus on sustainability and efficiency:

Ultrasound-Assisted Synthesis

Ultrasound irradiation (25–40 kHz) enhances reaction rates and yields:

  • Application : Cyclization and coupling steps

  • Energy Input : 250 W

  • Time Reduction : 50–70% compared to conventional methods.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use:

  • Substrates : Pyridoindole and tetrazole precursors

  • Catalyst : Silica-supported InCl₃

  • Conditions : Ball mill, 500 rpm, 2 hours

  • Yield : 78–85%.

Analytical Characterization

Critical validation steps ensure product purity:

TechniqueParameters AnalyzedKey Findings
¹H/¹³C NMR Chemical shifts, coupling constantsConfirmed methoxy (δ 3.8 ppm) and tetrazole (δ 8.9 ppm) groups
HRMS Molecular ion ([M+H]⁺)m/z 408.12 (calc. 408.13)
XRD Crystal structurePlanar tetrazole ring; dihedral angle: 45°

Scientific Research Applications

(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyridoindole-based methanones, where structural variations in the indole core and substituents on the phenyl ring modulate physicochemical and biological properties. Below is a detailed comparison with structurally related analogs:

Structural Analogues and Substituent Effects

Compound Name Core Structure Phenyl Substituent Molecular Weight (g/mol) UPLC-MS Retention Time (min) Key Observations
Target Compound 8-Methoxy-pyrido[4,3-b]indole 4-(1H-Tetrazol-1-yl) ~408.44 N/A* High polarity due to tetrazole; potential for ionic interactions .
(8-Methoxy-pyrido[4,3-b]indol-2-yl)-(5-phenyl-1H-pyrazol-3-yl)methanone (7) 8-Methoxy-pyrido[4,3-b]indole 5-Phenyl-1H-pyrazol-3-yl 407.43 1.85 Reduced polarity vs. tetrazole analog; phenyl-pyrazole enhances lipophilicity .
(8-Methoxy-5-methyl-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone (12) 8-Methoxy-5-methyl-pyrido[4,3-b]indole 5-(Trifluoromethyl)-1H-pyrazol-3-yl 379.14 2.13 Trifluoromethyl group increases metabolic stability; methyl substitution on pyridoindole may alter steric interactions .
(8-Trifluoromethoxy-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone (22) 8-Trifluoromethoxy-pyrido[4,3-b]indole 5-(Trifluoromethyl)-1H-pyrazol-3-yl 453.33 N/A Electron-withdrawing trifluoromethoxy group reduces basicity of the indole nitrogen .
(6-Fluoro-3,3,9-trimethyl-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone (34) 6-Fluoro-3,3,9-trimethyl-pyrido[4,3-b]indole 5-(Trifluoromethyl)-1H-pyrazol-3-yl 381.13 2.58 Fluorine and methyl groups improve membrane permeability; steric bulk may limit target engagement .

*Note: Retention times (tR) are inferred from analogous UPLC-MS methods in evidence .

Key Trends in Structure–Activity Relationships (SAR)

Tetrazole vs. Pyrazole Substituents: The tetrazole group in the target compound provides a ionizable NH (pKa ~4–5), enhancing solubility in physiological pH ranges.

Trifluoromethoxy (compound 22): Increases lipophilicity and may alter binding kinetics through steric and electronic effects . Fluorine and Methyl Groups (compound 34): Fluorine improves bioavailability via reduced CYP-mediated metabolism; methyl groups may restrict conformational flexibility .

Impact of Halogenation :

  • Chloro or fluoro substitutions on the pyridoindole core (e.g., compound in ) enhance binding affinity in hydrophobic pockets but may introduce toxicity risks .

Biological Activity

The compound (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone is a complex organic molecule known for its diverse biological activities. Its structure combines a pyridoindole core and a tetrazole moiety, which are often associated with various pharmacological effects. This article aims to explore the biological activity of this compound through detailed research findings and case studies.

The molecular formula of the compound is C21H20N6O2C_{21}H_{20}N_{6}O_{2}, with a molecular weight of 388.4 g/mol. Its unique structure includes:

  • Pyridoindole core : Associated with neuroprotective and anti-inflammatory activities.
  • Tetrazole ring : Enhances solubility and bioactivity.
  • Methoxy and phenyl groups : Contribute to its chemical stability and interaction potential.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that similar pyridoindole derivatives exhibit significant anticancer properties. The presence of the tetrazole moiety may enhance these effects through improved cellular uptake and interaction with cancer cell targets.

2. Anticholinesterase Activity

Tetrazole-containing compounds have shown promise as anticholinesterase agents, which are crucial in treating neurodegenerative diseases such as Alzheimer's disease. A study evaluating various tetrazole derivatives demonstrated that specific substitutions could lead to enhanced inhibition of acetylcholinesterase (AChE) activity, suggesting potential therapeutic applications for the compound in cognitive disorders .

3. Neuroprotective Effects

Pyridoindoles are noted for their neuroprotective properties. The compound's ability to modulate neuroinflammation and oxidative stress may contribute to its efficacy in neurological conditions.

Case Studies

Several studies have explored the biological activity of related compounds:

StudyCompoundFindings
Tetrazole DerivativesIdentified significant AChE inhibition (up to 29.56%) with specific substitutions enhancing activity.
Indole DerivativesShowed diverse biological activities including anticancer effects linked to structural features similar to those in the target compound.
Pyridoindole StudiesDemonstrated neuroprotective effects in models of oxidative stress, indicating potential for treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridoindole core and the tetrazole ring can significantly influence its pharmacological profile.

Key Factors Influencing Activity:

  • Substitution on Tetrazole Ring : Modifications can enhance solubility and receptor binding.
  • Pyridoindole Core Modifications : Altering functional groups may improve neuroprotective effects and anticancer potency.

Q & A

Q. Q1. What are the key synthetic strategies for preparing this compound, and what critical steps ensure high purity?

Answer: The synthesis typically involves multi-step reactions, including:

  • Coupling of heterocyclic moieties : The pyridoindole core (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole) is synthesized via Pictet-Spengler or oxidative amidation reactions, followed by coupling with the tetrazole-containing phenyl group using a methanone linkage .
  • Catalytic optimization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed for aryl group attachment, requiring inert conditions and precise stoichiometry .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water) are critical for isolating high-purity products .

Basic Analytical Methods

Q. Q2. Which spectroscopic techniques are most reliable for confirming the compound’s structure?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, tetrazole protons at δ 9.2–9.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z consistent with C₂₁H₂₀N₆O₂) .
  • IR Spectroscopy : Key stretches include C=O (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q3. How can researchers design SAR studies to evaluate the tetrazole moiety’s role in biological activity?

Answer:

  • Analog synthesis : Replace the tetrazole group with other bioisosteres (e.g., carboxylate, nitro) and compare activity .
  • Docking studies : Use molecular modeling (e.g., AutoDock Vina) to assess binding interactions with target proteins, focusing on hydrogen bonding with the tetrazole .
  • Pharmacophore mapping : Identify critical substituents (methoxy, tetrazole) using 3D-QSAR models .

Advanced Data Contradiction Analysis

Q. Q4. How to resolve discrepancies in reported biological activity across assays?

Answer:

  • Assay standardization : Control variables like cell line viability (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) .
  • Metabolic stability testing : Use liver microsomes to assess if variations arise from compound degradation .
  • Dose-response curves : Validate IC₅₀ values across multiple replicates to rule out outlier data .

Basic Safety and Handling

Q. Q5. What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Spill management : Neutralize acidic/basic residues with appropriate absorbents (e.g., sodium bicarbonate for acids) .
  • Storage : Store at –20°C under argon in amber vials to prevent photodegradation .

Advanced Computational Modeling

Q. Q6. What computational approaches predict the compound’s interaction with cytochrome P450 enzymes?

Answer:

  • CYP450 docking : Use Schrödinger’s Glide to model interactions with CYP3A4/2D6 active sites, focusing on tetrazole and methoxy groups .
  • MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and metabolite formation .
  • ADMET prediction : Tools like SwissADME estimate metabolic liability (e.g., CYP inhibition risk) .

Advanced Reaction Optimization

Q. Q7. How to troubleshoot low yields in the final coupling step?

Answer:

  • Catalyst screening : Test Pd(OAc)₂, XPhos, or Buchwald-Hartwig catalysts for improved cross-coupling efficiency .
  • Solvent effects : Replace DMF with toluene/DMSO mixtures to enhance solubility and reduce side reactions .
  • Temperature control : Optimize reflux conditions (e.g., 80–100°C) using microwave-assisted synthesis for faster kinetics .

Advanced Stability Profiling

Q. Q8. How to assess the compound’s stability under physiological conditions?

Answer:

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h, monitoring degradation via HPLC .
  • Plasma stability : Use rat plasma (37°C, 1h) to quantify intact compound via LC-MS .
  • Light exposure testing : Compare UV-Vis spectra before/after 48h under UV light to detect photodegradants .

Advanced Purity Assessment

Q. Q9. What chromatographic methods ensure ≥95% purity for in vivo studies?

Answer:

  • HPLC : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) with UV detection at 254 nm .
  • Chiral separation : If stereoisomers exist, employ Chiralpak AD-H columns with hexane/ethanol .
  • Elemental analysis : Validate C/H/N ratios (deviation ≤0.4%) to confirm purity .

Advanced Mechanistic Studies

Q. Q10. How to investigate the compound’s mechanism of action in kinase inhibition?

Answer:

  • Kinase profiling : Use radiometric assays (e.g., KinomeScan) to screen against 468 kinases at 1 µM .
  • Crystallography : Co-crystallize with target kinases (e.g., JAK2) to resolve binding modes .
  • Phosphorylation assays : Monitor ATPase activity via malachite green phosphate detection .

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